1-chloro-4-phenyl-3-Butyn-2-one
Overview
Description
Synthesis Analysis
The synthesis of chlorinated organic compounds can involve various methods, including electrochemical preparations, as seen in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Chlorodemetalation reactions are also employed to synthesize compounds like 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes . These methods highlight the versatility of chlorinated compounds in synthetic chemistry and their potential relevance to the synthesis of 1-chloro-4-phenyl-3-butyn-2-one.
Molecular Structure Analysis
The molecular structure of chlorinated organic compounds can be complex, with various substituents affecting the overall geometry and electronic properties. For instance, the molecular structures of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes were determined by X-ray analysis, revealing a trigonal bipyramidal coordination at the tin center . Similarly, the molecular structure of 1-chloro-4-phenyl-3-butyn-2-one would likely be influenced by the presence of the chloro and keto groups, as well as the phenyl ring.
Chemical Reactions Analysis
Chlorinated organic compounds can undergo a variety of chemical reactions. For example, 4,4-dichloro-3-buten-2-one reacts with sodium phenoxide and sodium phenyl sulfide, with the reaction course depending on the medium's basicity . These reactions demonstrate the reactivity of chloro and keto groups, which are also present in 1-chloro-4-phenyl-3-butyn-2-one, suggesting that it may undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds are influenced by their molecular structure. For instance, the introduction of cyano groups in 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes affects their optical properties . Similarly, the presence of chloro, keto, and phenyl groups in 1-chloro-4-phenyl-3-butyn-2-one would be expected to influence its physical and chemical properties, such as solubility, boiling point, and reactivity.
Scientific Research Applications
Synthesis and Mechanisms The compound 1-chloro-4-phenyl-3-butyn-2-one has been involved in studies related to the synthesis of various organic compounds. It reacts with bromine chloride (BrCl) and iodine monochloride (ICl) in different solvents, leading to the formation of various regioisomers. This research highlights the compound's utility in exploring reaction mechanisms and synthesizing new chemical entities (Heasley et al., 2002).
Alternative Routes to Enones The compound has been used in the synthesis of β-Disubstituted Enones, providing an alternative route to traditional methods. This highlights its potential in organic synthesis, particularly in the creation of enone structures, which are important in various chemical processes (Luo et al., 1994).
Reaction Dynamics Studies It's been utilized in studies examining the reaction dynamics of the phenyl radical with acetylenic compounds. This research contributes to a deeper understanding of the formation of complex organic molecules, particularly in combustion flames (Kaiser et al., 2009).
Spectroscopic Investigations Spectroscopic studies, including FT-IR, NMR, and UV, have been conducted on similar compounds, providing insights into their structural and electronic properties. Such studies are essential for understanding the physical and chemical properties of organic molecules (Vitnik et al., 2014).
Role in Carcinogenicity Research 1-Chloro-4-phenyl-3-butyn-2-one has been used in researching potential carcinogenic metabolites, particularly in understanding the mechanisms of carcinogenicity and developing biomarkers for exposure assessment (Zheng et al., 2015).
Cyclodimerization and Trimerization Studies have shown its application in cyclodimerization and trimerization reactions, highlighting its role in forming complex organic structures, such as naphthalenes and benzene derivatives (Amer et al., 1990).
Oxidative Cleavage Studies The compound has been a subject of studies on oxidative cleavage with alkaline hydrogen peroxide, contributing to the understanding of reaction mechanisms involving electron-deficient acetylenes (Sawaki et al., 1983).
properties
IUPAC Name |
1-chloro-4-phenylbut-3-yn-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOISFBPSVUIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451657 | |
Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-4-phenyl-3-Butyn-2-one | |
CAS RN |
176648-09-2 | |
Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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